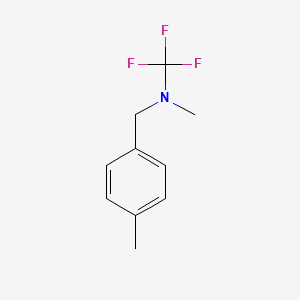
1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine is an organic compound with the molecular formula C10H12F3N This compound is characterized by the presence of trifluoromethyl and methylbenzyl groups attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine typically involves the reaction of 4-methylbenzylamine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethyl iodide. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with nucleophiles.
Scientific Research Applications
1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine
- 1,1,1-trifluoro-N-methyl-N-(4-chlorobenzyl)methanamine
- 1,1,1-trifluoro-N-methyl-N-(4-fluorobenzyl)methanamine
Uniqueness
1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-methyl-N-[(4-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C10H12F3N/c1-8-3-5-9(6-4-8)7-14(2)10(11,12)13/h3-6H,7H2,1-2H3 |
InChI Key |
JJAYBPDEPIGEII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


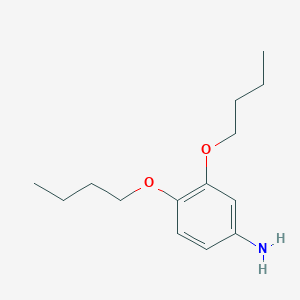

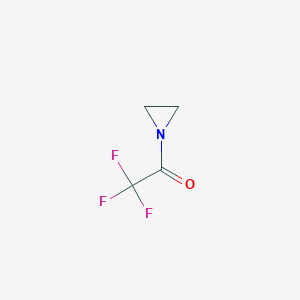


![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
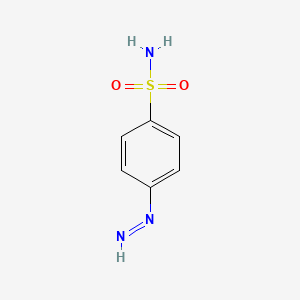
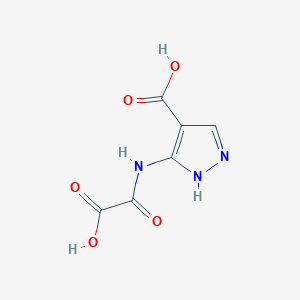


![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)
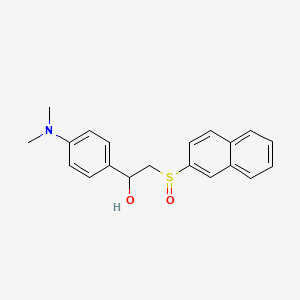
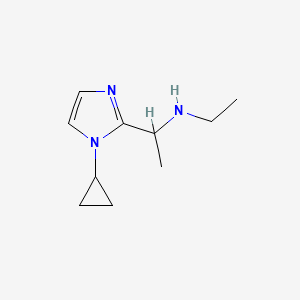
![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)
